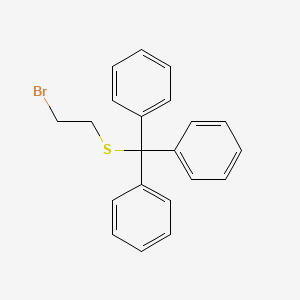
Triphenylmethyl(2-bromoethyl) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylmethyl(2-bromoethyl) sulfide is a useful research compound. Its molecular formula is C₂₁H₁₉BrS and its molecular weight is 383.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
(2-Bromoethyl)(trityl)sulfane, also known as Triphenylmethyl(2-bromoethyl) sulfide, is a complex organic compound. It’s known that triphenylmethyl moieties are broadly used in various chemical processes, such as protective group, a catalyst for c–c bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions .
Mode of Action
Triphenylmethyl moieties have been applied as neutral lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .
Biochemical Pathways
The compound is used in the synthesis of other complex compounds, indicating its role in various chemical reactions .
Action Environment
The synthesis of the compound involves specific conditions such as temperature and the presence of other chemical reagents .
Activité Biologique
Triphenylmethyl(2-bromoethyl) sulfide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its triphenylmethyl group attached to a 2-bromoethyl sulfide moiety. The presence of the bromine atom and the sulfur atom in its structure suggests potential reactivity that can be exploited for biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfides, including triphenylmethyl derivatives. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. A study highlighted that certain thioether compounds exhibited moderate to high antibacterial activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Sulfide Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | High |
| Analogous thioether compounds | Various strains | Moderate to High |
Cytotoxic Effects
Research has indicated that triphenylmethyl derivatives can exhibit cytotoxic effects in cancer cell lines. A recent investigation into thalidomide derivatives, which share structural similarities with triphenylmethyl compounds, revealed their ability to inhibit cancer cell growth significantly while sparing non-tumorigenic cells . This suggests a selective mechanism that could be beneficial in cancer therapy.
Case Studies
- Cytotoxicity in Cancer Cell Lines : In a study assessing the effects of various thioether compounds on murine liver cell lines, it was found that certain derivatives inhibited tumorigenic cell motility and induced apoptosis at concentrations that did not affect healthy cells .
- Microvesication Studies : Although not directly related to this compound, related compounds like 2-chloroethyl ethyl sulfide have been studied for their skin irritant properties and microvesication effects. These studies provide insights into the potential dermal toxicity associated with similar sulfides .
The biological activity of this compound may involve several mechanisms:
- Oxidative Stress Induction : Sulfides can generate reactive oxygen species (ROS), leading to oxidative stress in cells, which is a known pathway for inducing apoptosis in cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival, suggesting a potential mechanism for anticancer activity .
Propriétés
IUPAC Name |
[2-bromoethylsulfanyl(diphenyl)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIKGYXXFFGAEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













